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Compound of Interest

Compound Name: 2-Iodoethanol

Cat. No.: B1213209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a tandem

radical addition-homoallylic radical rearrangement reaction utilizing 2-iodoethanol. This

powerful synthetic strategy has been effectively employed in the stereocontrolled synthesis of

complex nitrogen-containing molecules, such as kainoid amino acids. The key transformation

involves the intermolecular radical addition of 2-iodoethanol to a suitable unsaturated

precursor, which then triggers a homoallylic radical rearrangement to furnish highly

functionalized cyclic products.

Core Reaction and Application
The described methodology is exemplified by the work of Hodgson et al. in the synthesis of

kainoid amino acid precursors.[1][2][3][4] In this specific application, the intermolecular radical

addition of 2-iodoethanol to an N-Boc protected 2-sulfonyl-7-azabicyclo[2.2.1]heptadiene

initiates a nitrogen-directed homoallylic radical rearrangement.[1][2][3][4] This cascade reaction

leads to the formation of a 2-azabicyclo[2.2.1]hept-5-ene system with a 7-(2-hydroxyethyl)

substituent, which serves as a versatile intermediate for further elaboration into various kainoid

amino acids.[1][4]
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The reaction is initiated by the generation of a 2-hydroxyethyl radical from 2-iodoethanol,
typically using a radical initiator such as triethylborane (Et₃B) with air (O₂) or

azobisisobutyronitrile (AIBN) with tri-n-butyltin hydride (Bu₃SnH). This radical then adds to the

less sterically hindered and electronically favorable double bond of the dienyl sulfone. The

resulting radical intermediate undergoes a subsequent homoallylic radical rearrangement,

driven by the formation of a more stable radical and influenced by the nitrogen atom's directing

effect. The rearranged radical is then quenched by a hydrogen atom donor, such as Bu₃SnH, to

yield the final product.
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Caption: Reaction mechanism of the tandem radical addition-homoallylic rearrangement.

Quantitative Data Summary
The efficiency of the tandem radical addition-homoallylic rearrangement is influenced by the

reaction conditions, particularly the temperature and the method of radical initiation. The

following table summarizes the results obtained from the radical addition of 2-iodoethanol to a

dienyl sulfone precursor.[4]
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Entry
Radical
Initiator/H-
donor

Temperature
(°C)

Time (h)
Yield (%) of
Rearranged
Product

1 Et₃B / Bu₃SnH 20 2 55

2 Et₃B / Bu₃SnH 0 2 68

3 Et₃B / Bu₃SnH -20 2 75

4 Et₃B / Bu₃SnH -40 2 80

5 Et₃B / Bu₃SnH -78 2 85

6 AIBN / Bu₃SnH 80 2 45

Experimental Protocols
General Procedure for Tandem Radical Addition-
Homoallylic Rearrangement
This protocol is adapted from the work of Hodgson et al.[4]

Materials:

Dienyl sulfone substrate

2-Iodoethanol

Tri-n-butyltin hydride (Bu₃SnH)

Triethylborane (Et₃B, 1.0 M solution in hexanes)

Anhydrous dichloromethane (CH₂Cl₂)

Silica gel for chromatography

Procedure:
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To a solution of the dienyl sulfone substrate (1.0 equiv) and 2-iodoethanol (5.0 equiv) in

anhydrous CH₂Cl₂ (at a concentration of 0.01 M in the substrate) at the desired temperature

(e.g., -78 °C), add tri-n-butyltin hydride (2.0 equiv).

To the stirred solution, add triethylborane (1.0 M in hexanes, 2.0 equiv) dropwise.

Allow the reaction to stir at the same temperature for the specified time (e.g., 2 hours).

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

Allow the mixture to warm to room temperature and extract with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired

rearranged product.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the

rearranged product.
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Caption: General experimental workflow for the tandem radical reaction.
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Safety Precautions
Tri-n-butyltin hydride is toxic and should be handled with appropriate personal protective

equipment in a well-ventilated fume hood.

Triethylborane is pyrophoric and should be handled with care under an inert atmosphere.

Standard laboratory safety practices should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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